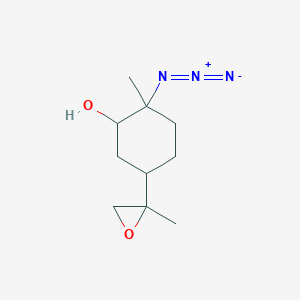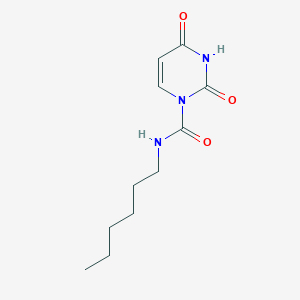
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide typically involves the reaction of hexylamine with 5-fluorouracil. The process includes the following steps:
Formation of Intermediate: 5-fluorouracil is reacted with hexylamine in the presence of a coupling agent to form an intermediate.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hexyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can have different biological activities and properties .
Applications De Recherche Scientifique
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing other pyrimidine derivatives.
Biology: Studied for its role in inhibiting enzymes like thymidylate synthase and acid ceramidase.
Medicine: Employed in cancer treatment, particularly for breast and colorectal cancers.
Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The primary mechanism of action of N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide involves the inhibition of thymidylate synthase, which is essential for DNA synthesis. By inhibiting this enzyme, the compound prevents the proliferation of cancer cells . Additionally, it acts as an acid ceramidase inhibitor, influencing cancer cell survival, growth, and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Fluorouracil: A closely related compound with similar antineoplastic properties.
Capecitabine: Another fluorouracil derivative used in cancer treatment.
Tegafur: A prodrug of fluorouracil with similar applications.
Uniqueness
N-hexyl-2,4-dioxo-pyrimidine-1-carboxamide is unique due to its dual mechanism of action, targeting both thymidylate synthase and acid ceramidase. This dual inhibition makes it a potent antineoplastic agent with a broader spectrum of activity compared to its analogues .
Propriétés
Numéro CAS |
65769-87-1 |
|---|---|
Formule moléculaire |
C11H17N3O3 |
Poids moléculaire |
239.27 g/mol |
Nom IUPAC |
N-hexyl-2,4-dioxopyrimidine-1-carboxamide |
InChI |
InChI=1S/C11H17N3O3/c1-2-3-4-5-7-12-10(16)14-8-6-9(15)13-11(14)17/h6,8H,2-5,7H2,1H3,(H,12,16)(H,13,15,17) |
Clé InChI |
URIQHRVESCIELP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCNC(=O)N1C=CC(=O)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



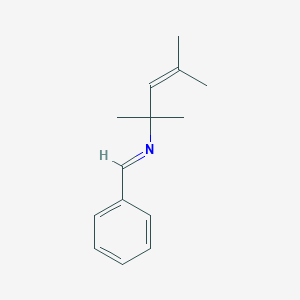


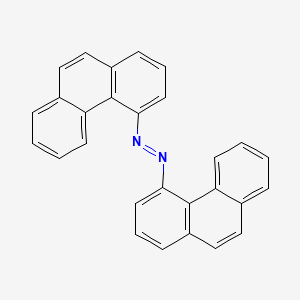

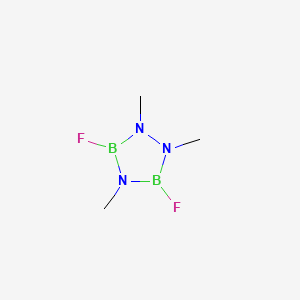
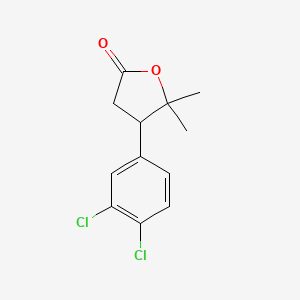
![1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium nitrate](/img/structure/B14489960.png)
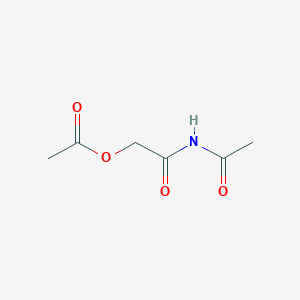
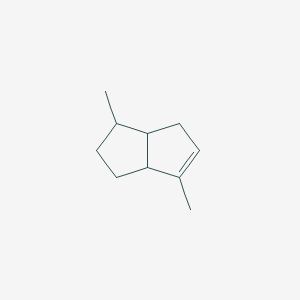
![6-{2-[2,4-Bis(sulfanylidene)-1,3-thiazinan-5-yl]hydrazinylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14489970.png)
![2-[2-(2-Nitroanilino)ethyl]benzaldehyde](/img/structure/B14489974.png)
